5-Bromo-2-(2-fluorophenyl)pyridine

Vue d'ensemble

Description

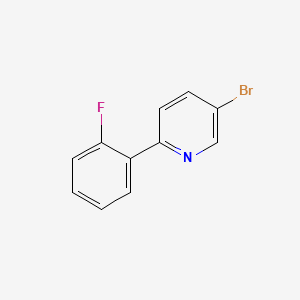

5-Bromo-2-(2-fluorophenyl)pyridine is an aromatic heterocyclic compound that features both bromine and fluorine substituents on a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-fluorophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with an organoboron compound. For this compound, the reaction involves 2-bromo-5-fluoropyridine and a suitable boronic acid derivative under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-(2-fluorophenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 5-Bromo-2-(2-fluorophenyl)pyridine serves as a building block in synthesizing pharmaceutical compounds targeting neurological and inflammatory pathways. Its structural characteristics allow it to participate in various chemical reactions essential for drug discovery .

- Biological Studies : The compound is utilized as a probe in biochemical assays to study enzyme interactions and receptor binding, aiding in the understanding of biological mechanisms.

2. Materials Science

- Organic Semiconductors : This compound is employed in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

- Polymer Chemistry : It can also be used to create polymers with specific electronic properties, contributing to advancements in material science.

3. Industrial Applications

- Agrochemicals : this compound is involved in synthesizing agrochemicals, enhancing crop protection and yield through its application as an intermediate.

- Specialty Chemicals : The compound is utilized in various industrial chemical processes, including the production of specialty chemicals that require precise molecular configurations.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Characteristics |

|---|---|---|

| Medicinal Chemistry | Drug development, enzyme assays | Building block for pharmaceuticals |

| Materials Science | Organic semiconductors, polymer chemistry | Unique electronic properties |

| Industrial Applications | Agrochemicals, specialty chemicals | Intermediate in chemical synthesis |

Case Studies

Case Study 1: Drug Discovery

A recent study highlighted the use of this compound as an intermediate in synthesizing compounds targeting neuroinflammation. Researchers demonstrated that derivatives of this compound exhibited significant activity against specific inflammatory pathways, paving the way for new therapeutic agents .

Case Study 2: Material Development

In materials science, researchers synthesized a novel organic semiconductor using this compound. The resulting material showed improved conductivity and stability compared to existing compounds, making it suitable for use in advanced electronic devices such as OLEDs.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(2-fluorophenyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparaison Avec Des Composés Similaires

- 2-Bromo-5-fluoropyridine

- 2-Fluoro-4-methylpyridine

- 5-Fluoro-2-phenylpyridine

Comparison: 5-Bromo-2-(2-fluorophenyl)pyridine is unique due to the simultaneous presence of bromine and fluorine atoms on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs .

Activité Biologique

5-Bromo-2-(2-fluorophenyl)pyridine (C11H8BrFN) is a halogenated pyridine derivative that has garnered attention for its significant biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

This compound features a bromine atom and a fluorophenyl group attached to a pyridine ring, contributing to its unique electronic properties. The compound has a molecular weight of 252.08 g/mol, a boiling point of 162-164 °C, and a density of 1.71 g/mL at 25 °C. Its structure can be represented by the SMILES notation Fc1ccc(Br)cn1 and its InChI key is MYUQKYGWKHTRPG-UHFFFAOYSA-N.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom serves as an excellent leaving group, facilitating nucleophilic attacks in chemical reactions, while the fluorine atom enhances the compound's reactivity due to its electronegative nature .

Research indicates that this compound acts as an intermediate in synthesizing biologically active compounds, including:

- Inhibitors of Neuropeptide Y Receptors : These receptors are implicated in various physiological processes, including appetite regulation and anxiety. Compounds derived from this compound have shown promise in targeting these receptors effectively .

- Inhibitors of SARS-CoV-2 Protease : Given the ongoing challenges posed by viral infections, derivatives of this compound have been explored for their potential to inhibit the main protease of SARS-CoV-2, which is crucial for viral replication .

Case Studies and Research Findings

A variety of studies have highlighted the pharmacological potential of this compound:

- Synthesis and Anticancer Activity : A study synthesized several derivatives based on this compound and evaluated their anticancer properties against L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation with IC50 values in the nanomolar range .

- Antibacterial Properties : Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) of 62.5 μg/mL against MRSA, indicating strong bactericidal properties .

- Anti-thrombolytic Activity : In a comparative study involving multiple pyridine derivatives, one derivative exhibited high anti-thrombolytic activity (31.61%), suggesting that structural modifications around the pyridine ring can significantly influence biological outcomes .

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This method allows for the introduction of diverse functional groups at specific positions on the pyridine ring, enhancing the compound's versatility for further biological exploration .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-2-fluoropyridine | C5H3BrFN | Halogenated pyridine; used in pharmaceuticals |

| 5-Chloro-2-(2-fluorophenyl)pyridine | C11H8ClFN | Similar structure; different halogen |

| 5-Iodo-2-(2-fluorophenyl)pyridine | C11H8BrFN | Iodine substitution; potentially different reactivity |

| 5-Bromo-3-(trifluoromethyl)pyridine | C11H8BrF3N | Contains trifluoromethyl group; altered electronic properties |

Propriétés

IUPAC Name |

5-bromo-2-(2-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDDUFADIPVEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677951 | |

| Record name | 5-Bromo-2-(2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918305-20-1 | |

| Record name | 5-Bromo-2-(2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.